molecular formula C15H13NO2 B7816224 (Z)-4-Amino-alpha-phenylcinnamic acid CAS No. 52873-64-0

(Z)-4-Amino-alpha-phenylcinnamic acid

Cat. No.: B7816224
CAS No.: 52873-64-0
M. Wt: 239.27 g/mol
InChI Key: JUNKSIZZYOCSGW-UVTDQMKNSA-N
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Description

(Z)-4-Amino-alpha-phenylcinnamic acid is a chemical compound with the molecular formula C15H12O2N It is a derivative of cinnamic acid, characterized by the presence of an amino group at the 4th position and a phenyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Amino-alpha-phenylcinnamic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with cinnamic acid and an appropriate amine source.

  • Reaction Conditions: The reaction is usually carried out under acidic or neutral conditions, often using a catalyst to facilitate the formation of the amino group.

  • Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (Z)-4-Amino-alpha-phenylcinnamic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Corresponding amines.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(Z)-4-Amino-alpha-phenylcinnamic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (Z)-4-Amino-alpha-phenylcinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophilic centers. The phenyl group can engage in π-π stacking interactions with aromatic systems, influencing the compound's biological activity.

Comparison with Similar Compounds

(Z)-4-Amino-alpha-phenylcinnamic acid is similar to other cinnamic acid derivatives, such as:

  • Cinnamic Acid: The parent compound without the amino group.

  • 4-Aminobenzoic Acid: A compound with an amino group on the benzene ring.

  • Phenylacetic Acid: A simpler aromatic acid without the cinnamic structure.

Uniqueness: What sets this compound apart is its specific structural features, which confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(Z)-3-(4-aminophenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10H,16H2,(H,17,18)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNKSIZZYOCSGW-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401205483
Record name Benzeneacetic acid, α-[(4-aminophenyl)methylene]-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52873-64-0
Record name Benzeneacetic acid, α-[(4-aminophenyl)methylene]-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52873-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-[(4-aminophenyl)methylene]-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401205483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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